molecular formula C20H21N3O4S2 B2612557 2-(dimethylamino)-1,3-benzothiazol-6-yl 4-(pyrrolidine-1-sulfonyl)benzoate CAS No. 953134-62-8

2-(dimethylamino)-1,3-benzothiazol-6-yl 4-(pyrrolidine-1-sulfonyl)benzoate

Cat. No.: B2612557
CAS No.: 953134-62-8
M. Wt: 431.53
InChI Key: BPYXVGDNRPYLQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(dimethylamino)-1,3-benzothiazol-6-yl 4-(pyrrolidine-1-sulfonyl)benzoate is a complex organic compound that features a benzothiazole ring, a dimethylamino group, and a pyrrolidine sulfonyl benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)-1,3-benzothiazol-6-yl 4-(pyrrolidine-1-sulfonyl)benzoate typically involves multiple steps, starting with the formation of the benzothiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with a suitable carbonyl compound. The dimethylamino group is introduced via a nucleophilic substitution reaction, often using dimethylamine as the nucleophile. The final step involves the sulfonylation of the benzoate moiety with pyrrolidine-1-sulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(dimethylamino)-1,3-benzothiazol-6-yl 4-(pyrrolidine-1-sulfonyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Dimethylamine, pyrrolidine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(dimethylamino)-1,3-benzothiazol-6-yl 4-(pyrrolidine-1-sulfonyl)benzoate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-(dimethylamino)-1,3-benzothiazol-6-yl benzoate
  • 4-(pyrrolidine-1-sulfonyl)benzoic acid
  • 2-(dimethylamino)-1,3-benzothiazole

Uniqueness

2-(dimethylamino)-1,3-benzothiazol-6-yl 4-(pyrrolidine-1-sulfonyl)benzoate is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of both the benzothiazole ring and the pyrrolidine sulfonyl benzoate moiety allows for versatile applications and interactions with various molecular targets .

Properties

IUPAC Name

[2-(dimethylamino)-1,3-benzothiazol-6-yl] 4-pyrrolidin-1-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c1-22(2)20-21-17-10-7-15(13-18(17)28-20)27-19(24)14-5-8-16(9-6-14)29(25,26)23-11-3-4-12-23/h5-10,13H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPYXVGDNRPYLQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=C(S1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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